Tériflunomide
Vue d'ensemble
Description
Le teriflunomide est un inhibiteur de la synthèse des pyrimidines possédant des propriétés anti-inflammatoires et immunomodulatrices. Il est le métabolite actif du léflunomide et est commercialisé sous le nom de marque Aubagio. Le teriflunomide est principalement utilisé pour traiter les formes récurrentes de sclérose en plaques, une maladie auto-immune chronique affectant le système nerveux central .
Applications De Recherche Scientifique
Teriflunomide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Target of Action
Teriflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital for the proliferation of cells, particularly rapidly dividing cells such as T lymphocytes and B lymphocytes .
Mode of Action
Teriflunomide acts as an immunomodulatory agent by inhibiting pyrimidine synthesis . It achieves this by inhibiting the action of DHODH, thereby preventing the synthesis of pyrimidines . This inhibition results in a decrease in the proliferation of activated T and B lymphocytes .
Biochemical Pathways
The primary biochemical pathway affected by teriflunomide is the de novo synthesis of pyrimidines . This results in a decrease in the number of activated lymphocytes, thereby diminishing the inflammatory response to auto-antigens .
Pharmacokinetics
Teriflunomide is well absorbed following oral administration . It is almost entirely protein-bound in plasma (>99%) . The drug demonstrates linear pharmacokinetics at doses of 5–25 mg/day . It has a mean plasma half-life of 10–18 days, and steady-state levels are achieved within 20 weeks . Teriflunomide is metabolized via hydrolysis to minor metabolites . Other minor metabolic pathways include oxidation, N-acetylation, and sulfate conjugation . Teriflunomide is eliminated unchanged and mainly through bile .
Result of Action
The action of teriflunomide leads to a decrease in the amount of activated CNS lymphocytes, resulting in anti-inflammatory and antiproliferative effects . This is thought to reduce the number of lymphocytes and interfere with their ability to produce the disease response and nerve damage that ultimately leads to relapses .
Action Environment
The action of teriflunomide can be influenced by various environmental factors. For instance, the presence of other potentially hepatotoxic drugs may increase the risk of severe liver injury . Additionally, patients with preexisting liver disease may be at increased risk of developing elevated transaminase concentrations during teriflunomide therapy . It’s also important to note that the drug’s efficacy and stability can be affected by factors such as the patient’s overall health status, other medications they are taking, and their individual response to treatment.
Analyse Biochimique
Biochemical Properties
Teriflunomide acts by suppressing the production of new pyrimidines through the inhibition of the enzyme dihydro-orotate dehydrogenase . This biochemical reaction is crucial for the synthesis of DNA and RNA, thereby affecting the proliferation of cells, particularly those of the immune system.
Cellular Effects
Teriflunomide has been shown to preserve neuronal activity and protect mitochondria in brain slices exposed to oxidative stress . It also influences cell function by modulating phosphatidylinositol-3-kinase (PI3K) inhibition-mediated behavior alteration in mice .
Molecular Mechanism
The molecular mechanism of Teriflunomide involves the inhibition of dihydro-orotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, Teriflunomide reduces the synthesis of pyrimidines, thereby affecting DNA and RNA synthesis and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, Teriflunomide has been shown to effectively mitigate behavioral and biochemical alterations induced by scopolamine . This includes improvements in memory, locomotion, and motor coordination, which might be attributed to the oxidative and inflammatory stress inhibitory potential of Teriflunomide .
Dosage Effects in Animal Models
In animal models, different dosages of Teriflunomide have shown varying effects. For instance, in mice, Teriflunomide at a dosage of 10 mg/kg and 20 mg/kg was able to mitigate scopolamine-induced cognitive impairment .
Metabolic Pathways
Teriflunomide is involved in the pyrimidine synthesis pathway, where it inhibits the enzyme dihydro-orotate dehydrogenase . This inhibition affects the production of new pyrimidines, thereby influencing DNA and RNA synthesis and cell proliferation.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du teriflunomide implique plusieurs étapes. Une méthode courante comprend la réaction du chlorure de cyanoacétyle avec la para-trifluorométhylaniline en présence d'un agent liant les acides pour former le 2-cyano-N-(4-trifluorométhyl-phényl)-acétamide. Cet intermédiaire est ensuite mis à réagir avec le chlorure d'acétyle et un agent liant les acides pour produire du teriflunomide .
Méthodes de production industrielle : La production industrielle du teriflunomide implique généralement la condensation de l'acétoacétate de méthyle avec l'orthoformiate de triéthyle pour générer l'éthoxyméthylène acétoacétate de méthyle. Ce composé subit une cyclisation avec l'azanol pour former l'acide 5-méthylisoxazole-4-formique, qui est ensuite mis à réagir avec l'oxychlorure de soufre pour produire le chlorure d'acyle correspondant. L'étape finale implique la condensation avec la para-trifluorométhylaniline et l'ouverture de cycle subséquente en conditions alcalines pour obtenir le teriflunomide .
Analyse Des Réactions Chimiques
Types de réactions : Le teriflunomide subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation, la N-acétylation et la conjugaison sulfatée .
Réactifs et conditions courants :
Hydrolyse : Se produit généralement en conditions acides ou basiques, conduisant à la formation de métabolites mineurs.
Oxydation : Implique l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
N-acétylation : Utilise l'anhydride acétique ou le chlorure d'acétyle en présence d'une base.
Conjugaison sulfatée : Implique l'utilisation d'acide sulfurique ou de donneurs de sulfate.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites mineurs résultant de l'hydrolyse, de l'oxydation, de la N-acétylation et de la conjugaison sulfatée .
4. Applications de la recherche scientifique
Le teriflunomide a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la synthèse des pyrimidines et ses effets sur les processus cellulaires.
Médecine : Principalement utilisé pour traiter les formes récurrentes de sclérose en plaques.
5. Mécanisme d'action
Le teriflunomide exerce ses effets en inhibant de manière sélective et réversible l'enzyme mitochondriale dihydroorotate déshydrogénase, qui est essentielle pour la synthèse de novo des pyrimidines. Cette inhibition conduit à une réduction de la prolifération des lymphocytes T et B activés sans provoquer de mort cellulaire. La réduction de la prolifération des lymphocytes est considérée comme étant responsable de ses effets immunomodulateurs et anti-inflammatoires dans la sclérose en plaques .
Composés similaires :
Leflunomide : Le composé parent du teriflunomide, également utilisé comme médicament immunomodulateur.
Interféron bêta-1a (Avonex) : Un autre médicament utilisé pour traiter la sclérose en plaques, mais avec un mécanisme d'action différent.
Acétate de glatiramère (Copaxone) : Utilisé pour traiter les formes récurrentes de sclérose en plaques, agit en modulant la réponse immunitaire.
Unicité du teriflunomide : Le teriflunomide est unique dans son inhibition sélective de la dihydroorotate déshydrogénase, conduisant à une réduction ciblée de la prolifération des lymphocytes. Contrairement aux autres médicaments immunomodulateurs, le teriflunomide ne provoque pas de suppression immunitaire significative, ce qui en fait une option plus sûre pour le traitement à long terme de la sclérose en plaques .
Comparaison Avec Des Composés Similaires
Leflunomide: The parent compound of teriflunomide, also used as an immunomodulatory drug.
Interferon beta-1a (Avonex): Another drug used to treat multiple sclerosis, but with a different mechanism of action.
Glatiramer acetate (Copaxone): Used to treat relapsing forms of multiple sclerosis, works by modulating the immune response.
Uniqueness of Teriflunomide: Teriflunomide is unique in its selective inhibition of dihydroorotate dehydrogenase, leading to a targeted reduction in lymphocyte proliferation. Unlike other immunomodulatory drugs, teriflunomide does not cause significant immune suppression, making it a safer option for long-term treatment of multiple sclerosis .
Activité Biologique
Teriflunomide is an immunomodulatory drug primarily used in the treatment of relapsing forms of multiple sclerosis (MS). It functions as a selective and reversible inhibitor of dihydro-orotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which play crucial roles in the pathogenesis of MS. The biological activity of teriflunomide extends beyond MS, demonstrating potential anticancer effects and immunomodulatory properties against viral infections.
1. Immunomodulatory Effects
Teriflunomide's primary mechanism involves the modulation of immune cell proliferation. By inhibiting dihydro-orotate dehydrogenase, teriflunomide decreases the availability of pyrimidines necessary for DNA synthesis, thereby limiting lymphocyte proliferation. This effect is particularly beneficial in MS, where overactive immune responses contribute to neuronal damage.
2. Antitumor Activity
Research has shown that teriflunomide exhibits significant antitumor properties in various cancers, including triple-negative breast cancer (TNBC). It induces apoptosis and inhibits cell motility and invasiveness through several pathways:
- Cell Cycle Regulation : Teriflunomide causes S-phase arrest in cancer cells by modulating cyclin levels and affecting cell cycle regulators such as p27 and RB .
- Apoptosis Induction : It promotes apoptosis by upregulating pro-apoptotic factors like BAX while downregulating anti-apoptotic factors like Bcl-xL .
- Inhibition of Invasion : Teriflunomide reduces the invasive capabilities of cancer cells by inhibiting processes such as epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression .
Clinical Efficacy in Multiple Sclerosis
Teriflunomide has been evaluated in several clinical trials for its efficacy in treating MS:
- Phase II Study : In a randomized, double-blind study involving 179 patients, teriflunomide significantly reduced the number of active lesions on MRI compared to placebo, with a median number of combined unique active lesions per scan being 0.5 for placebo versus 0.2 for the 7 mg/day group (p < 0.03) and 0.3 for the 14 mg/day group (p < 0.01) .
- Long-term Studies : A long-term extension study demonstrated that teriflunomide maintained efficacy over extended periods (up to 9 years), with sustained reductions in annualized relapse rates (ARR) and stable disability scores among patients . For instance, patients who switched from placebo to teriflunomide experienced a significant drop in ARR after starting treatment.
Safety Profile
Teriflunomide is generally well-tolerated, with common adverse events including transient liver enzyme elevations and hair thinning. Serious adverse events were reported in about 20% of patients, but these were consistent with findings from earlier studies . The safety profile remains stable over long-term use, with no new or unexpected adverse effects emerging during extended treatment periods.
Tables Summarizing Key Findings
Study Type | Population Size | Key Findings | Statistical Significance |
---|---|---|---|
Phase II Study | 179 | Reduced MRI lesions; fewer relapses | p < 0.03 (7 mg), p < 0.01 (14 mg) |
Long-term Extension | Varies | Sustained efficacy; stable disability scores | ARR lower across all groups |
Antitumor Study | In vitro | Induced apoptosis; inhibited invasion in TNBC | Dose-dependent effects observed |
Case Studies
Case Study on Antitumor Activity
In a study investigating TNBC cell lines treated with teriflunomide, researchers found that exposure led to significant reductions in colony formation and invasiveness. The IC50 values were determined to be approximately 31.36 µM for MDA-MB-468 cells after 96 hours of treatment, demonstrating potent cytotoxic effects .
Clinical Case on MS Treatment
In a clinical trial focusing on patients with radiologically isolated syndrome (RIS), teriflunomide was found to reduce the risk of developing clinical MS by 72% compared to placebo over a period of 96 weeks . This finding underscores its potential role not just as a treatment but also as a preventive measure in at-risk populations.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893457 | |
Record name | Teriflunomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in DMSO (practically insoluble in water). | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS. | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
163451-81-8, 108605-62-5 | |
Record name | Teriflunomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163451-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teriflunomide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teriflunomide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08880 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Teriflunomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERIFLUNOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.